molecular formula C18H26N2O7S B2594774 Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate CAS No. 946214-12-6

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2594774
CAS No.: 946214-12-6
M. Wt: 414.47
InChI Key: FKWULZUSSCCMMB-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many natural products and synthetic compounds . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and mass spectrometry .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity Screening

This study demonstrates the synthesis of novel series of sulfonyl hydrazone possessing piperidine derivatives, highlighting the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry. The compounds were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity, showing promising results in various assays (Karaman et al., 2016).

Antibacterial Study of N-substituted Derivatives

Another study focused on the synthesis and antibacterial evaluation of N-substituted derivatives of a related compound, highlighting the potential antimicrobial applications of these chemical structures (Khalid et al., 2016).

Development of AZD1283: A P2Y12 Receptor Antagonist

The development of a multi-kilogram-scale synthesis of AZD1283, which is a selective and reversible antagonist of the P2Y12 receptor, utilized related chemical structures in its synthesis pathway. This study supports preclinical and clinical studies, illustrating the compound's significance in therapeutic applications (Andersen et al., 2013).

5-HT7 Receptor Selectivity and Multireceptor Profile

Research into the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for designing selective 5-HT7 receptor ligands or multifunctional agents. This suggests applications in treating complex diseases through a polypharmacological approach (Canale et al., 2016).

Synthesis of Arylsulfonamide Derivatives

The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists with uro-selective activity showcases another area of application. These compounds have shown significant affinity for the α1-adrenoceptor, offering insights into the development of drugs with uroselective profiles (Rak et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many compounds containing a benzo[d][1,3]dioxole moiety have shown various biological activities, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential applications, particularly in the field of medicinal chemistry given the known biological activities of compounds containing similar structural motifs .

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7S/c1-2-24-18(21)20-8-6-14(7-9-20)19-28(22,23)11-3-10-25-15-4-5-16-17(12-15)27-13-26-16/h4-5,12,14,19H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWULZUSSCCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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